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Compound of Interest

Compound Name: VEGFR2-IN-7

Cat. No.: B8476575 Get Quote

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert

Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis,

the formation of new blood vessels from pre-existing ones.[1] In cancer, tumor cells often

upregulate the expression of VEGF, which binds to VEGFR-2 on endothelial cells.[2] This

binding event triggers receptor dimerization and autophosphorylation of specific tyrosine

residues in its intracellular domain, initiating a cascade of downstream signaling pathways.[3]

Key signaling pathways activated by VEGFR-2 include:

The PLCγ-PKC-Raf-MEK-MAPK pathway, which primarily promotes endothelial cell

proliferation.[4]

The PI3K-AKT pathway, which is crucial for endothelial cell survival and migration.[5][6]

By stimulating endothelial cell proliferation, survival, and migration, the VEGF/VEGFR-2 axis is

a critical driver of tumor angiogenesis, supplying tumors with the necessary oxygen and

nutrients for growth and metastasis.[7] Consequently, inhibiting VEGFR-2 is a clinically

validated and highly attractive strategy for anti-cancer therapy.[1] Small molecule inhibitors that

target the ATP-binding site of the VEGFR-2 kinase domain are a major focus of research and

development.[8]
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The discovery of pyrazolopyrimidine urea derivatives as VEGFR-2 inhibitors is rooted in

structure-based drug design and optimization of known kinase inhibitor scaffolds. The general

structure consists of three key pharmacophoric elements:

A Hinge-Binding Scaffold: The 1H-pyrazolo[3,4-d]pyrimidine core acts as the hinge-binding

motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a

common feature in ATP-competitive inhibitors.

A Urea Linker: The diaryl urea moiety is crucial for establishing a network of hydrogen bonds

and hydrophobic interactions within the active site. It often interacts with key residues such

as Cys919 and Asp1046 (in the DFG motif).

A Terminal Aromatic Ring: This part of the molecule extends into a hydrophobic pocket, and

substitutions on this ring can be modified to enhance potency and selectivity.

The design rationale is to create a molecule that effectively mimics the binding of ATP in the

kinase domain, thereby preventing receptor phosphorylation and blocking downstream

signaling. Molecular docking studies consistently show these compounds binding effectively to

the ATP-binding site of VEGFR-2, confirming their mechanism of action.[4]

Synthesis of a Representative Inhibitor
The synthesis of pyrazolopyrimidine-based urea inhibitors generally follows a convergent

strategy. Below is a representative, multi-step protocol for the synthesis of N-(4-(4-amino-1-

isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-N'-(3-fluorophenyl)urea, a model compound

of this class.

Experimental Protocol: Synthesis
Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile.

Malononitrile is reacted with triethyl orthoformate in acetic anhydride.

The resulting intermediate is then treated with hydrazine hydrate in ethanol to yield the

pyrazole core.

Step 2: Formation of the Pyrazolo[3,4-d]pyrimidine Scaffold.
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The pyrazole-4-carbonitrile is cyclized by heating with formamide to form the pyrimidine

ring, yielding 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Iodination of the Pyrazolopyrimidine Core.

The scaffold is iodinated at the 3-position using N-iodosuccinimide (NIS) in a suitable

solvent like DMF.

Step 4: Alkylation.

The N1 position of the pyrazole ring is alkylated using isopropyl iodide in the presence of a

base such as potassium carbonate to yield 3-iodo-1-isopropyl-1H-pyrazolo[3,4-

d]pyrimidin-4-amine.

Step 5: Suzuki Coupling.

The iodinated intermediate is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)aniline (aniline boronic ester) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base

(e.g., Na₂CO₃) in a solvent mixture like dioxane/water. This step introduces the aniline

group, yielding 3-(4-aminophenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 6: Urea Formation.

The resulting aniline derivative is reacted with 3-fluorophenyl isocyanate in a solvent such

as dichloromethane (DCM) or tetrahydrofuran (THF). The isocyanate can be generated in

situ or used directly. This final step forms the urea linkage, yielding the target compound.

The final product is then purified by column chromatography or recrystallization.
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Core Synthesis Functionalization and Coupling

Final Product Formation

Malononitrile 3-amino-1H-pyrazole-
4-carbonitrile

1. (EtO)3CH
2. Hydrazine 1H-Pyrazolo[3,4-d]pyrimidin-

4-amine
Formamide 3-Iodo-1H-pyrazolo[3,4-d]

pyrimidin-4-amine
NIS 3-Iodo-1-isopropyl-1H-pyrazolo

[3,4-d]pyrimidin-4-amine
Isopropyl Iodide, K2CO3

3-(4-Aminophenyl)-1-isopropyl-1H-
pyrazolo[3,4-d]pyrimidin-4-amine

Aniline Boronic Ester,
Pd Catalyst

Final Product:
Pyrazolopyrimidine Urea

3-Fluorophenyl
Isocyanate
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Caption: Synthetic workflow for a representative pyrazolopyrimidine urea VEGFR-2 inhibitor.

Biological Activity and Quantitative Data
This class of compounds exhibits potent inhibitory activity against VEGFR-2 kinase and

demonstrates significant anti-proliferative effects in endothelial and cancer cell lines.
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Compound ID
VEGFR-2 IC₅₀
(nM)

Cell Line
Anti-
proliferative
GI₅₀ (µM)

Reference

Analog 5c 45.3 NCI-60 Panel 0.55 - 3.80 [4]

Analog 5e 39.4 NCI-60 Panel 0.61 - 2.17 [4]

Analog 21b 33.4 HUVEC
>10 (82%

inhibition)
[6]

Analog 21e 21.0 HUVEC
>10 (low

inhibition)
[6]

Table 1:

Biological activity

of representative

pyrazolopyrimidi

ne and related

urea-based

VEGFR-2

inhibitors. IC₅₀

represents the

half-maximal

inhibitory

concentration.

GI₅₀ represents

the half-maximal

growth inhibition.

Key Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by

the VEGFR-2 enzyme.

Methodology:
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Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g.,

a poly-Glu,Tyr peptide), ATP, and a kinase assay buffer.

Procedure:

The inhibitor (dissolved in DMSO) is pre-incubated with the VEGFR-2 enzyme in a 96-well

plate to allow for binding.

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is

often done using an ATP-quantification method (e.g., Kinase-Glo™), where the remaining

ATP is measured via a luciferase reaction. A lower light signal indicates higher kinase

activity (more ATP consumed) and thus lower inhibition.

Data Analysis: The luminescence signal is plotted against the inhibitor concentration to

determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with the inhibitor.

Methodology:

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well

plate and allowed to adhere overnight.

Treatment: Cells are treated with serial dilutions of the inhibitor compound and incubated for

a period of 48-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Viable cells with active metabolism convert the yellow MTT into a purple

formazan precipitate.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a detergent).

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a

specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are used to calculate the percentage of cell growth

inhibition compared to untreated controls, and a dose-response curve is generated to

determine the GI₅₀ value.

Chemical Synthesis

Biochemical Assay Cell-Based Assay

Synthesize Compound

VEGFR-2 Kinase Assay HUVEC Proliferation Assay

Determine IC50 Value Determine GI50 Value
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Caption: Overall experimental workflow from synthesis to biological evaluation.

VEGFR-2 Signaling Pathway and Inhibition
Upon binding of VEGF, VEGFR-2 dimerizes and becomes autophosphorylated, creating

docking sites for various signaling proteins. This activates multiple downstream pathways

essential for angiogenesis. Pyrazolopyrimidine ureas act by competitively binding to the ATP

pocket of the kinase domain, preventing this initial autophosphorylation step and thereby

blocking all subsequent downstream signals.
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Caption: VEGFR-2 signaling pathway and the mechanism of inhibition.
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Conclusion
The pyrazolopyrimidine urea scaffold represents a highly successful class of VEGFR-2

inhibitors developed through rational, structure-based design. These compounds demonstrate

potent enzymatic inhibition and cellular anti-proliferative activity by effectively blocking the ATP-

binding site of the VEGFR-2 kinase. The synthetic routes are well-established, allowing for

extensive structure-activity relationship studies to optimize potency and pharmacokinetic

properties. This technical guide outlines the fundamental discovery, synthesis, and evaluation

workflow for this important class of anti-angiogenic agents, providing a valuable resource for

researchers in oncology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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